2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine
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Overview
Description
2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that incorporates a pyrazole, thiazole, and pyridine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thiazole and pyrazole rings, respectively . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts like Amberlyst-70 have been explored to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The pathways involved often include key biochemical processes that are crucial for cellular function.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
- Bis(2,6-pyrazolyl)pyridines
- Imidazole derivatives
Uniqueness
2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and participate in diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-2-pyridin-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c1-2-5-12-9(3-1)11-13-7-10(16-11)8-4-6-14-15-8/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPCIYLMLUJAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(S2)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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